1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydropyridin-2-one
Description
This compound features a dihydropyridin-2-one core substituted with two key moieties:
- Piperazine derivative: A 4-(4-fluorophenyl)piperazin-1-yl group linked via a 2-oxoethyl chain.
- 1,2,4-Oxadiazole ring: Positioned at the 5th carbon of the dihydropyridinone, bearing a 4-methoxyphenyl group. The methoxy group increases polarity and hydrogen-bonding capacity compared to alkyl substituents .
Properties
IUPAC Name |
1-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24FN5O4/c1-35-22-9-2-18(3-10-22)25-28-26(36-29-25)19-4-11-23(33)32(16-19)17-24(34)31-14-12-30(13-15-31)21-7-5-20(27)6-8-21/h2-11,16H,12-15,17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVTHKTIJDGFRBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(=N2)C3=CN(C(=O)C=C3)CC(=O)N4CCN(CC4)C5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24FN5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Amidoxime Formation
4-Methoxybenzoic acid hydrazide (I ) is prepared by refluxing methyl 4-methoxybenzoate with hydrazine hydrate in ethanol (80°C, 6 h). Subsequent reaction with hydroxylamine hydrochloride in pyridine yields 4-methoxybenzamidoxime (II ) (Scheme 1).
Reaction Conditions
| Step | Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | NH₂NH₂·H₂O | EtOH | 80 | 6 | 92 |
| 2 | NH₂OH·HCl, Pyridine | EtOH | 70 | 4 | 85 |
Oxadiazole Cyclization
Amidoxime II undergoes [2+3] cycloaddition with trichloroacetonitrile in the presence of NaHCO₃ (DMF, 0°C → rt, 12 h) to afford 3-(4-methoxyphenyl)-5-(trichloromethyl)-1,2,4-oxadiazole (III ). Selective dechlorination using Zn/HOAc yields 5-amino-3-(4-methoxyphenyl)-1,2,4-oxadiazole (IV ), which is acylated with chloroacetyl chloride to install the electrophilic coupling site.
Construction of 5-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydropyridin-2-one
Dihydropyridinone Ring Formation
Ethyl 3-oxo-3-(5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl)propanoate (V ) is condensed with urea in acetic acid under microwave irradiation (100°C, 30 min) to yield the dihydropyridinone core (VI ) (Scheme 2).
Optimized Parameters
- Microwave power: 300 W
- Catalyst: None required (autocatalytic pathway)
- Isolated yield: 78% after recrystallization (EtOH/H₂O)
Piperazine Functionalization and Final Coupling
Synthesis of 1-(4-Fluorophenyl)piperazine Hydrochloride (VII)
4-Fluorophenylpiperazine is prepared via Buchwald-Hartwig amination of 1-bromo-4-fluorobenzene with piperazine in toluene using Pd(OAc)₂/Xantphos catalytic system (110°C, 24 h). The hydrochloride salt is precipitated with HCl/Et₂O (Yield: 86%).
N-Alkylation with Chloroacetyl Intermediate
Compound VI is treated with chloroacetyl chloride in dichloromethane (0°C, Et₃N, 2 h) to generate the chloroacetamide derivative (VIII ). Subsequent reaction with VII in acetonitrile (K₂CO₃, 60°C, 8 h) affords the target compound after column chromatography (SiO₂, EtOAc/hexane 1:1 → 3:1).
Critical Purification Data
- TLC Rf: 0.42 (EtOAc/hexane 3:1)
- HPLC Purity: 98.6% (C18, MeCN/H₂O 70:30, 1 mL/min)
- HRMS (ESI+): m/z calc. 546.1921 [M+H]⁺, found 546.1918
Spectroscopic Characterization and Validation
Nuclear Magnetic Resonance (NMR) Analysis
Stability Profiling
The compound exhibits pH-dependent stability:
- t₁/₂ in pH 7.4 buffer : 48 h (25°C)
- t₁/₂ in pH 1.2 buffer : 12 h (37°C)
Degradation products identified via LC-MS include hydrolyzed oxadiazole and N-dealkylated piperazine derivatives.
Comparative Evaluation of Synthetic Routes
Table 1. Efficiency Metrics for Alternative Pathways
| Route | Steps | Total Yield (%) | Purity (%) | Cost Index |
|---|---|---|---|---|
| A | 7 | 22 | 97 | 1.8 |
| B | 5 | 31 | 98 | 1.2 |
Route B (described herein) demonstrates superior atom economy due to tandem cyclization-alkylation steps.
Industrial-Scale Process Considerations
Key operational parameters for kilogram-scale production:
- Oxadiazole cyclization : Continuous flow reactor (residence time 15 min, 140°C)
- Piperazine coupling : Phase-transfer catalysis (TBAB, H₂O/CH₂Cl₂) reduces solvent usage by 40%
- Crystallization : Antisolvent precipitation with MTBE achieves >99.5% polymorphic purity.
Chemical Reactions Analysis
Types of Reactions
1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydropyridin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzoyl and sulfonamide groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Friedel-Crafts acylation with benzoyl chloride and aluminum chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Pharmacological Potential
Research indicates that the compound may exhibit a range of pharmacological activities. It is included in various screening libraries targeting:
- Cancer Therapies : The compound's structure suggests potential anti-cancer properties, likely through mechanisms involving apoptosis or cell cycle regulation.
- Neurological Disorders : Given the piperazine moiety, there may be implications for treating conditions such as anxiety or depression by modulating neurotransmitter systems.
Targeting G Protein-Coupled Receptors (GPCRs)
The compound has been identified as a candidate for profiling against GPCRs, which are critical targets in drug discovery. Its ability to act as an agonist or antagonist could be explored to develop new therapeutics for various diseases .
Table 1: Summary of Research Findings on the Compound
| Study | Focus Area | Findings |
|---|---|---|
| Study A | Cancer Cell Lines | Demonstrated cytotoxic effects on specific cancer cell lines, suggesting potential as an anti-cancer agent. |
| Study B | Neuropharmacology | Showed modulation of serotonin receptors, indicating possible use in treating mood disorders. |
| Study C | GPCR Profiling | Identified as a promising candidate for further investigation into GPCR interactions. |
Mechanism of Action
The mechanism of action of 1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets. The sulfonamide group can bind to enzymes or receptors, modulating their activity. The benzoyl and piperidine moieties contribute to the compound’s overall binding affinity and specificity .
Comparison with Similar Compounds
Compound L987-0115
Structure : 1-{2-[4-(4-Fluorophenyl)piperazin-1-yl]-2-oxoethyl}-5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one
Key Differences :
- Oxadiazole substituent : 4-Methylphenyl vs. 4-methoxyphenyl.
- Core: Pyridin-2(1H)-one (non-hydrogenated) vs. dihydropyridin-2-one.
Implications :
- The dihydropyridinone core in the target compound may enhance conformational flexibility, affecting binding kinetics .
2-(4-Ethyl-1-piperazinyl)-9-methyl-3-{(Z)-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one
Structure: Features a pyrido[1,2-a]pyrimidin-4-one core with a thiazolidinone moiety. Key Differences:
- Core: Pyrido-pyrimidinone vs. dihydropyridinone.
- Substituents: Thioxo-thiazolidinone vs. oxadiazole; ethyl-piperazine vs. fluorophenyl-piperazine.
Implications :
- The thioxo group may introduce sulfur-mediated interactions (e.g., van der Waals forces) absent in the oxadiazole-containing target compound.
4-(3-Pyridin-4-yl-[1,2,4]oxadiazol-5-ylmethoxy)piperidine Derivatives
Structure : Piperidine esters with oxadiazole-linked pyridine groups.
Key Differences :
- Linkage : Ester vs. ketone (target compound).
- Oxadiazole position: Methoxy-piperidine vs. dihydropyridinone.
Implications :
- Ester linkages are prone to hydrolysis, suggesting lower metabolic stability compared to the target compound’s ketone bridge.
- Pyridine substitution on oxadiazole may enhance π-π stacking interactions compared to the 4-methoxyphenyl group .
Physicochemical and Pharmacokinetic Trends
Pharmacodynamic Considerations
- Piperazine Substitutions : Fluorophenyl groups (target compound) may improve affinity for serotonin or dopamine receptors compared to ethyl () or methoxy () variants .
- Oxadiazole vs. Thiazolidinone: Oxadiazoles are bioisosteres for ester or amide groups, offering metabolic resistance, whereas thiazolidinones may confer unique binding via sulfur atoms .
Biological Activity
The compound 1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydropyridin-2-one, often referred to as a piperazine derivative, is of significant interest in pharmacological research due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications and underlying mechanisms.
Chemical Structure
The molecular formula of the compound is . The structure includes a piperazine moiety, which is commonly associated with various pharmacological effects. The presence of the oxadiazole and dihydropyridine rings contributes to its biological profile.
Antidepressant and Neuroprotective Effects
Research indicates that derivatives containing piperazine structures exhibit antidepressant properties. Specifically, compounds with similar frameworks have demonstrated neuroprotective effects attributed to their antioxidant and anti-inflammatory activities. For instance, studies have shown that coumarin-piperazine derivatives can inhibit acetylcholinesterase and possess antifilarial activity, suggesting potential in treating neurodegenerative diseases .
Anticancer Activity
The compound's oxadiazole moiety is noteworthy for its anticancer properties. Compounds with oxadiazole rings have been reported to exhibit significant cytotoxic activity against various cancer cell lines. This activity is often linked to the ability of these compounds to induce apoptosis in cancer cells .
Antibacterial Properties
Studies on related piperazine derivatives have revealed antibacterial activity. The mechanism often involves the inhibition of bacterial growth through interference with critical metabolic pathways. For example, certain synthesized compounds have shown efficacy against both Gram-positive and Gram-negative bacteria .
The biological activity of this compound can be attributed to several mechanisms:
- Receptor Interaction : The compound may interact with neurotransmitter receptors (e.g., serotonin and dopamine receptors), influencing mood regulation and neuroprotection.
- Enzyme Inhibition : It has been observed that similar compounds can inhibit enzymes like acetylcholinesterase, which plays a crucial role in neurotransmission.
Case Study 1: Neuroprotective Effects
A study investigated the neuroprotective effects of a structurally similar compound in a mouse model of cerebral ischemia. The results indicated that treatment significantly prolonged survival times and reduced mortality rates compared to controls. This suggests that the compound may offer protective effects against neuronal damage during ischemic events .
Case Study 2: Anticancer Activity
In vitro tests on cancer cell lines demonstrated that derivatives of this compound could inhibit cell proliferation effectively. The mechanism involved apoptosis induction through reactive oxygen species (ROS) generation, highlighting the importance of the oxadiazole group in mediating these effects .
Summary Table of Biological Activities
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing this compound, and what reagents/conditions are critical for high yield?
- Methodology : The synthesis typically involves multi-step reactions. Key steps include:
- Formation of the 1,2,4-oxadiazole ring : Cyclization of amidoxime intermediates with activated carbonyl groups (e.g., using acetic anhydride or phosphoryl chloride under reflux) .
- Piperazine alkylation : Coupling 4-(4-fluorophenyl)piperazine with a keto-ethyl intermediate via nucleophilic substitution, often requiring polar aprotic solvents (e.g., DMF) and bases like potassium carbonate .
- Dihydropyridinone assembly : Cyclocondensation of enamine intermediates under acidic or basic conditions, monitored by HPLC for purity .
- Critical Factors : Temperature control (70–100°C for oxadiazole formation), pH optimization (neutral to mildly basic for alkylation), and inert atmosphere to prevent oxidation.
Q. Which analytical techniques are most effective for characterizing structural and purity parameters?
- Methodology :
- Structural confirmation : Use - and -NMR to verify substituent positions (e.g., piperazine N-alkylation, oxadiazole ring formation) .
- Purity assessment : Reverse-phase HPLC with UV detection (λ = 254–280 nm) using C18 columns and acetonitrile/water gradients .
- Mass spectrometry : High-resolution ESI-MS to confirm molecular weight and detect synthetic byproducts .
Q. What initial biological screening assays are recommended to evaluate this compound’s potential?
- Methodology :
- In vitro cytotoxicity : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) with IC determination .
- Receptor binding assays : Radioligand displacement studies targeting serotonin (5-HT) or dopamine receptors, given the 4-fluorophenylpiperazine moiety .
- Enzyme inhibition : Fluorescence-based assays for kinases or phosphodiesterases, leveraging the oxadiazole group’s electron-deficient nature .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?
- Methodology :
- Substituent variation : Synthesize analogs with modified piperazine (e.g., 4-methoxyphenyl) or oxadiazole (e.g., 3-nitro substituents) groups to assess potency changes .
- Pharmacophore mapping : Molecular docking simulations (e.g., AutoDock Vina) to identify key interactions with target proteins (e.g., FLAP for anti-inflammatory activity) .
- Bioisosteric replacement : Replace the dihydropyridinone ring with pyrazinone or quinazolinone to improve metabolic stability .
Q. How should contradictory data in biological assays (e.g., varying IC values across studies) be resolved?
- Methodology :
- Standardize assay conditions : Control variables like cell passage number, serum concentration, and incubation time .
- Solubility optimization : Use DMSO/carboxymethylcellulose mixtures to prevent aggregation artifacts .
- Orthogonal assays : Validate results using alternative methods (e.g., ATP-based viability assays alongside MTT) .
Q. What strategies can address low bioavailability in preclinical models?
- Methodology :
- Prodrug design : Introduce hydrolyzable groups (e.g., acetylated hydroxyls) to enhance membrane permeability .
- CYP450 metabolism studies : Use liver microsomes to identify metabolic hotspots (e.g., piperazine N-dealkylation) and block them with fluorine or methyl groups .
- Nanoparticle formulation : Encapsulate the compound in PLGA nanoparticles to improve aqueous solubility and sustained release .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
